2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

Fragment-Based Drug Discovery PI3Kα Inhibitor X-ray Crystallography

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride (CAS 1185303-39-2) is a fluorinated benzimidazole derivative furnished as a hydrochloride salt, which enhances its aqueous solubility and facilitates handling in research settings. The compound consists of a benzimidazole core functionalized with an electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and a primary amine at the 5-position, making it a versatile scaffold for fragment-based drug design and medicinal chemistry derivatization.

Molecular Formula C8H7ClF3N3
Molecular Weight 237.61 g/mol
CAS No. 1185303-39-2
Cat. No. B1369455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride
CAS1185303-39-2
Molecular FormulaC8H7ClF3N3
Molecular Weight237.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl
InChIInChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H
InChIKeyCELIWBMVPASHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine Hydrochloride (CAS 1185303-39-2): Procurement-Ready Overview for Drug Discovery


2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride (CAS 1185303-39-2) is a fluorinated benzimidazole derivative furnished as a hydrochloride salt, which enhances its aqueous solubility and facilitates handling in research settings . The compound consists of a benzimidazole core functionalized with an electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and a primary amine at the 5-position, making it a versatile scaffold for fragment-based drug design and medicinal chemistry derivatization [1]. Its structural features have been validated by X-ray crystallography in complex with the PI3Kα oncoprotein, confirming its utility as a validated fragment hit for kinase inhibitor development [1].

Why 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine Hydrochloride Cannot Be Replaced by Generic Benzimidazole Building Blocks


Simply substituting a generic benzimidazole or a non-fluorinated analog for 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride eliminates the precise electronic and pharmacokinetic advantages conferred by the -CF3 group and the bioavailable hydrochloride salt form. The electron-withdrawing trifluoromethyl moiety at the 2-position is not merely decorative; it is a critical determinant of target binding, as evidenced by its direct interaction with the PI3Kα allosteric pocket, which is lost with -CH3 or -H substituents [1]. Furthermore, class-level SAR studies on related 2-(trifluoromethyl)benzimidazoles show that the -CF3 group imparts superior antiprotozoal potency compared to the -SCH3 group found in the clinical agent albendazole, achieving sub-micromolar IC50 values [2]. Swapping the hydrochloride salt for the free base (CAS 3671-66-7) compromises aqueous solubility, potentially introducing variability in biological assay reproducibility and complicating in vitro handling .

Quantitative Differentiation Evidence for 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine Hydrochloride (CAS 1185303-39-2) Against Closest Analogs


Validated PI3Kα Fragment Hit with X-Ray Binding Confirmation vs. Unvalidated Analogs

In a fragment-based screen of 352 compounds, the 2-trifluoromethyl-1H-benzimidazol-5-amine core (free base form of the target compound) was identified as one of the rare fragments that co-crystallized with PI3Kα, revealing a novel allosteric binding site near the oncogenic mutation hotspot Glu542 [1]. This structural validation is a clear differentiator from close analogs like 2-methyl-3H-benzoimidazol-5-ylamine or 2-chloro derivatives, which were not reported as hits in this high-stringency crystallographic screen. The confirmed binding mode provides a direct structural hypothesis that can be exploited for structure-based lead optimization, a significant advantage for medicinal chemistry programs needing validated chemical starting points [1].

Fragment-Based Drug Discovery PI3Kα Inhibitor X-ray Crystallography Kinase

Enhanced Solubility and Handling of Hydrochloride Salt vs. Free Base (CAS 3671-66-7)

The hydrochloride salt form (CAS 1185303-39-2) offers a meaningful physicochemical advantage over the corresponding free base (2-trifluoromethyl-1H-benzoimidazol-5-amine, CAS 3671-66-7). Vendor documentation explicitly states that the hydrochloride salt 'ensures improved solubility and handling properties' for research applications [1]. The free base has a reported melting point of 185-189 °C (lit.) and is typically supplied as a solid, whereas the hydrochloride salt provides enhanced aqueous solubility, which is critical for achieving consistent concentrations in in vitro biochemical and cell-based assays . This difference in solubility directly impacts assay reproducibility and is a key procurement consideration when precise dosing is required.

Solubility Bioavailability Salt Form Pre-formulation

Key Substituent Impact: 1-Ethyl Analog's Anticancer Potency vs. Unsubstituted Scaffold

Quantitative SAR data from a closely related analog, 1-ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine, demonstrates the critical role of N1-substitution on the benzimidazole core for anticancer activity. This derivative exhibited an IC50 of 5.0 µM against A549 lung cancer cells and 4.5 µM against MCF-7 breast cancer cells [1]. While the parent 2-trifluoromethyl-3H-benzoimidazol-5-ylamine (free base) serves as the starting scaffold, the procurement of the hydrochloride salt facilitates direct N1-functionalization, allowing researchers to rapidly synthesize and evaluate libraries of 1-substituted analogs with improved potency over the unfunctionalized core. This evidence underscores that the compound is not a final biologically active entity but a critical starting point whose value is realized through derivatization at the 1-position.

Anticancer Activity Structure-Activity Relationship Cytotoxicity Lung Cancer

High-Impact Application Scenarios for 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine Hydrochloride Based on Quantitative Evidence


PI3Kα Allosteric Inhibitor Fragment-Based Drug Discovery

With a confirmed X-ray co-crystal structure in the PI3Kα allosteric pocket (PDB: 5SXA), this compound serves as a privileged fragment for structure-guided optimization [1]. The soluble hydrochloride salt form enables direct use in crystallography soaking experiments or biophysical assays (e.g., SPR, ITC) without DMSO interference. Research teams targeting PI3Kα-driven cancers, particularly those harboring E542K or E545K mutations, can immediately dock and grow from this validated fragment to design mutant-selective inhibitors, a strategy that is not possible with non-fluorinated benzimidazole analogs that lack this structural anchor.

Synthesis of N1-Substituted Benzimidazole Libraries for Oncology Screening

The primary amine at the 5-position and the -CF3 group at the 2-position create a difunctional core amenable to parallel derivatization. Quantitative SAR indicates that simple N1-alkylation transforms the inactive scaffold into antiproliferative agents with IC50 values in the low micromolar range [1]. Procurement of this hydrochloride salt, with documented purity ≥97% (HPLC) from verified suppliers, ensures that the resulting library compounds originate from a high-quality, analytically characterized building block, minimizing batch-to-batch variability in hit expansion campaigns .

Reference Standard and Impurity Profiling in Pharmaceutical Development

Vendor documentation identifies this compound as suitable for use 'as a reference substance for drug impurities' [1]. The hydrochloride salt's well-defined structure, high purity (validated at 97%+ by HPLC), and comprehensive hazard characterization (H302, H315, H319, H335) make it an ideal system suitability standard or process impurity marker for benzimidazole-containing active pharmaceutical ingredients (APIs) . Its procurement is advantageous over the free base because the salt form matches the chemical state of many hydrochloride APIs, providing better chromatographic alignment in HPLC method validation.

Antiprotozoal Lead Optimization Starting Point

Class-level evidence demonstrates that 2-(trifluoromethyl)benzimidazole derivatives exhibit sub-micromolar IC50 values against Giardia intestinalis and Trichomonas vaginalis, outperforming albendazole by 14-fold in the most potent case [1]. While the target compound itself is not the final antiprotozoal agent, its 5-amino group is a key functional handle for introducing bioisosteric substituents (-Cl, -F, -CN) that have been shown to dramatically enhance potency. Procuring this specific intermediate enables the rapid synthesis of focused libraries targeting neglected tropical diseases.

Quote Request

Request a Quote for 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.